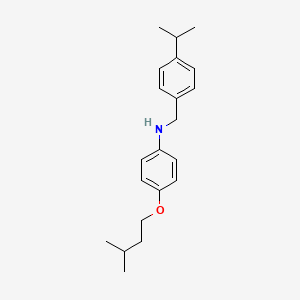

4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline

Descripción general

Descripción

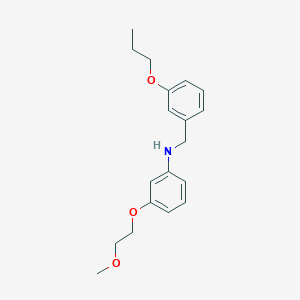

“4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline” is likely an organic compound containing aniline, isopropylbenzyl, and isopentyloxy groups. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an aryl group. They are often used in the production of dyes and drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the isopentyloxy and isopropylbenzyl groups to the aniline molecule. This could potentially be achieved through substitution reactions, but the exact methods would depend on various factors .Molecular Structure Analysis

The molecular formula of “this compound” is C21H29NO, with a molecular weight of 311.46 . The structure would include an aniline group, with the isopentyloxy and isopropylbenzyl groups attached at the 4th position .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the conditions and reagents present. Anilines, in general, can undergo reactions such as acylation, alkylation, and diazotization .Aplicaciones Científicas De Investigación

Liquid Crystalline Properties

Research on compounds structurally related to 4-(Isopentyloxy)-N-(4-isopropylbenzyl)aniline has focused on their mesomorphic properties, particularly in the context of liquid crystals. For example, a study by Yeap et al. (2012) explored the liquid crystalline properties of 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines, revealing how the bromopropyloxy chain affects their mesomorphic characteristics (Yeap, Ooi, Kubo, & Ito, 2012). Another study by Sakagami et al. (2002) investigated similar compounds and noted the impact of substituents on the occurrence of smectic C and nematic phases in liquid crystals (Sakagami, Koga, & Takase, 2002).

Vibrational and Structural Analysis

The vibrational and structural characteristics of related anilines have also been a subject of interest. For instance, research by Subi et al. (2022) on 4-Methoxy-N-(nitrobenzylidene)-aniline involved vibrational analysis and molecular dynamic simulation to understand the compound's structural and antimicrobial properties (Subi, Dhas, Balachandran, & Joe, 2022). In addition, Batista et al. (2017) synthesized and characterized 4-Acetyl-N-(4-methoxybenzylidene)aniline, using computational studies to predict its pharmacokinetic properties and potential applications in treating various medical conditions (Batista, Cruz, Doriguetto, Torres, Almeida, & Camps, 2017).

Applications in Drug Design and Disease Treatment

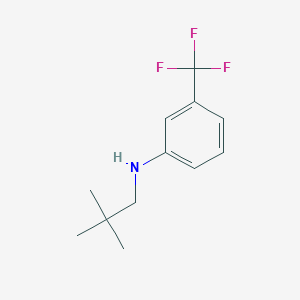

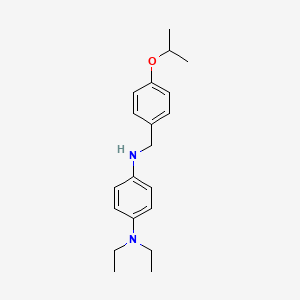

Significant research has been directed towards the potential of related anilines in drug design and disease treatment. For example, Srivastava et al. (2019) designed N-(4-phenoxybenzyl)aniline derivatives to inhibit acetylcholinesterase and combat Alzheimer's disease (Srivastava, Tripathi, Sharma, & Shrivastava, 2019).

Sensing Applications

Research also extends to the application of related compounds in sensing technologies. Jin and Yan (2021) developed a metal-organic framework modified with N-methylation for the detection of 4-Aminophenol, a biomarker for aniline in urine, showcasing the compound's potential in health monitoring and diagnosis (Jin & Yan, 2021).

Synthesis and Material Science

Further studies have focused on the synthesis and material science applications of related anilines. The work by Qingwen (2011) on the synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline highlights advancements in chemical processes, emphasizing the potential for industrial production (Qingwen, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-methylbutoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-16(2)13-14-23-21-11-9-20(10-12-21)22-15-18-5-7-19(8-6-18)17(3)4/h5-12,16-17,22H,13-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZXFOICIWQMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

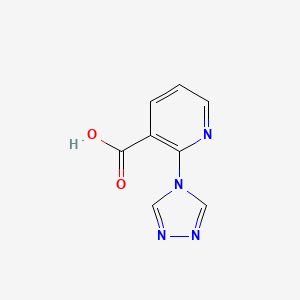

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

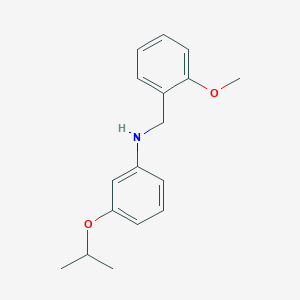

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)

![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)

![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)